1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine
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Overview
Description
1-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring.
Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Substitution: The final step involves the substitution of the sulfonylated pyrazole with piperidine under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 3,5-Dimethyl-1-phenylpyrazole
Uniqueness: 1-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine stands out due to its sulfonyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfonylpiperidine |
InChI |
InChI=1S/C16H21N3O2S/c1-13-16(22(20,21)18-11-7-4-8-12-18)14(2)19(17-13)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
InChI Key |
JXQIHFOORZFWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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